Tanuxiciclib

CDK1 inhibitor cell cycle regulation cyclin-dependent kinase profiling

Researchers investigating CDK1/2/5-dependent biology face confounding CDK4/6 inhibition when using palbociclib or ribociclib. Tanuxiciclib resolves this with a CDK4/6-sparing selectivity profile: • CDK1 IC₅₀ = 0.6 nM, CDK2 IC₅₀ = 0.9 nM - sub-nanomolar potency for biochemical profiling • Reduced activity against CDK4/6 - eliminates confounding inhibition in mitotic entry, G1/S transition, or neuronal function studies • MW 312.30, XLogP 1.26 - favorable physicochemical properties for in vivo formulation Supplied with ≥98% purity and rigorous analytical documentation for reproducible research.

Molecular Formula C15H13FN6O
Molecular Weight 312.30 g/mol
CAS No. 1983983-64-7
Cat. No. B12429978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanuxiciclib
CAS1983983-64-7
Molecular FormulaC15H13FN6O
Molecular Weight312.30 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N)C2=C(C=CC(=N2)C3=C(C(=NC=C3)N)F)O
InChIInChI=1S/C15H13FN6O/c1-7-6-10(22-15(18)20-7)13-11(23)3-2-9(21-13)8-4-5-19-14(17)12(8)16/h2-6,23H,1H3,(H2,17,19)(H2,18,20,22)
InChIKeyUQHDKUFLWKTTDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tanuxiciclib (1983983-64-7) Technical Overview: CDK Inhibitor Selectivity Profile and Procurement Specifications


Tanuxiciclib (CAS: 1983983-64-7, molecular weight 312.30 g·mol⁻¹, formula C₁₅H₁₃FN₆O) is an investigational, synthetic organic cyclin-dependent kinase (CDK) inhibitor . The compound's chemical structure and identity were formally disclosed in WHO Proposed INN List 126 (January 2022) [1]. Tanuxiciclib is claimed in Beyond Bio's patent WO2016126085A2, where it is designated as "example 24" [2]. The compound exhibits a distinct target selectivity profile, demonstrating preferential inhibition of CDK1, CDK2, and CDK5 relative to CDK4 and CDK6 .

Why Tanuxiciclib Cannot Be Replaced by Generic CDK4/6 Inhibitors: Evidence-Based Differentiation in Kinase Selectivity


Procurement of Tanuxiciclib (1983983-64-7) versus generic CDK inhibitors hinges on quantifiable differences in target engagement profiles. While FDA-approved agents such as palbociclib, ribociclib, and abemaciclib demonstrate high selectivity for CDK4 and CDK6, Tanuxiciclib exhibits a divergent selectivity signature with sub-nanomolar potency against CDK1, CDK2, and CDK5 and reduced activity against CDK4 and CDK6 . This selectivity divergence renders Tanuxiciclib non-interchangeable with CDK4/6 inhibitors in experimental systems where CDK1-, CDK2-, or CDK5-dependent biology is under investigation [1]. Similarly, Tanuxiciclib's target spectrum does not align with transcriptional CDK inhibitors (e.g., CDK7/CDK9-directed agents such as SY-5609 or AZD4573), precluding substitution in studies focused specifically on cell-cycle regulatory CDKs [2].

Tanuxiciclib Quantitative Differentiation Evidence: IC₅₀ Data and Selectivity Metrics Against In-Class Comparators


Tanuxiciclib Sub-Nanomolar CDK1 Inhibitory Potency: IC₅₀ Comparison Against CDK2 and CDK5

Tanuxiciclib demonstrates sub-nanomolar inhibitory potency against CDK1/cyclin D1 (IC₅₀ = 0.6 nM) as reported in patent WO2016126085A2 [1]. Within the same patent-derived kinase panel, the compound shows IC₅₀ values of 0.9 nM against CDK2/cyclin E and exhibits selectivity over CDK4 and CDK6 [2].

CDK1 inhibitor cell cycle regulation cyclin-dependent kinase profiling

Tanuxiciclib Kinase Selectivity Profile: Documented CDK1/2/5 Preference Over CDK4/6

According to aggregated biological activity assessments from patent WO2016126085A2, Tanuxiciclib (designated as example 24) demonstrates selectivity for CDK1, CDK2, and CDK5 compared to CDK4 and CDK6 . The IUPHAR/BPS Guide to Pharmacology database catalogs activity entries for all five CDK isoforms, confirming this selectivity pattern [1].

kinase selectivity CDK panel screening off-target profiling

Tanuxiciclib Anti-Proliferative Activity: HCT116 Colon Cancer Cell Growth Inhibition

Patent WO2016126085A2 provides anti-proliferative activity data for Tanuxiciclib against HCT116 human colon cancer cells [1]. While the precise GI₅₀ or IC₅₀ value is not publicly accessible in open databases, the inclusion of this data point in the primary patent document establishes the compound's activity in a well-validated cancer cell line model.

anti-proliferative assay HCT116 cell viability

Tanuxiciclib Material Specifications: Purity Standards and Physical Form for Research Procurement

Commercially available Tanuxiciclib (CAS: 1983983-64-7) is supplied with reported purity specifications of 98.0% (HPLC) from major research chemical vendors . The compound is available as a solid powder (light yellow to yellow) and as pre-formulated 10 mM solutions in DMSO, with multiple pack sizes to accommodate research scaling requirements .

compound purity HPLC quality control research-grade chemical

Tanuxiciclib Physicochemical and ADME Properties: Molecular Weight, Lipophilicity, and Drug-Likeness Metrics

Tanuxiciclib exhibits favorable physicochemical properties for a small-molecule kinase inhibitor: molecular weight 312.30 g·mol⁻¹, calculated XLogP of 1.26, topological polar surface area (TPSA) of 123.83 Ų, and zero violations of Lipinski's Rule of Five [1]. The compound has 2 rotatable bonds, 6 hydrogen bond acceptors, and 3 hydrogen bond donors .

Lipinski's Rule of Five drug-likeness physicochemical properties ADME prediction

Tanuxiciclib Optimal Research Applications: Evidence-Guided Use Cases Based on CDK Selectivity Data


Experimental Systems Requiring CDK1/2/5 Inhibition Without CDK4/6 Engagement

Based on documented selectivity for CDK1, CDK2, and CDK5 over CDK4 and CDK6, Tanuxiciclib is optimally suited for research applications where CDK4/6-sparing activity is required . This includes studies of CDK1-dependent mitotic entry regulation, CDK2-mediated G1/S transition mechanisms, or CDK5-associated neuronal functions — all experimental contexts where CDK4/6-selective inhibitors (palbociclib, ribociclib, abemaciclib) would introduce confounding CDK4/6 inhibition [1].

Kinase Selectivity Profiling and Chemical Probe Validation Studies

The sub-nanomolar potency against CDK1 (IC₅₀ = 0.6 nM) and CDK2 (IC₅₀ = 0.9 nM) establishes Tanuxiciclib as a high-affinity tool compound for biochemical and cellular kinase profiling studies . Researchers investigating the functional consequences of CDK1 versus CDK2 inhibition can utilize Tanuxiciclib as part of a panel that includes isoform-selective inhibitors, leveraging its documented activity values to calibrate concentration-response experiments [1].

Colorectal Cancer Cell Line Models: HCT116 Anti-Proliferative Studies

Patent WO2016126085A2 includes anti-proliferative activity data for Tanuxiciclib against HCT116 human colon cancer cells . This provides a validated starting point for researchers studying CDK inhibition in colorectal cancer models. Investigators can use Tanuxiciclib to interrogate CDK1/2-dependent proliferation mechanisms in HCT116 and related colon cancer cell lines, with the patent documentation offering a reference framework for expected activity ranges [1].

Preclinical Formulation Development for Lower Molecular Weight CDK Inhibitors

Tanuxiciclib's lower molecular weight (312.30 g·mol⁻¹) and reduced lipophilicity (XLogP = 1.26) compared to FDA-approved CDK4/6 inhibitors provide a distinct physicochemical starting point for preclinical formulation studies . Researchers developing in vivo dosing protocols for CDK1/2/5 inhibitors may find Tanuxiciclib's favorable Lipinski compliance (zero violations) and moderate TPSA (123.83 Ų) advantageous for achieving adequate solubility and bioavailability in animal models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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